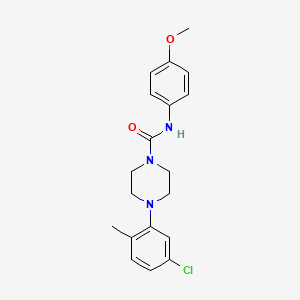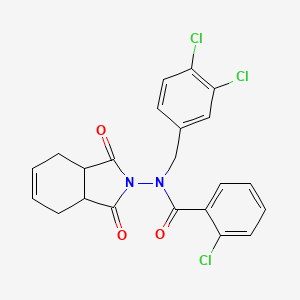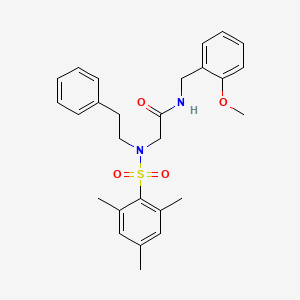
4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, also known as CM156, is a novel chemical compound that has been extensively researched for its potential as a therapeutic agent. This compound belongs to the class of piperazinecarboxamide derivatives and has shown promising results in preclinical studies.
Wirkmechanismus
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide is not fully understood. However, it is believed to act through multiple pathways, including the modulation of ion channels and receptors, inhibition of signaling pathways, and induction of apoptosis. This compound has been shown to modulate the activity of TRPM8 and TRPV1 ion channels, which are involved in pain perception. It has also been shown to inhibit the activity of NF-κB and STAT3 signaling pathways, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer, this compound has been shown to induce apoptosis, inhibit cell cycle progression, and reduce tumor growth. In neuropathic pain, this compound has been shown to reduce pain perception and improve motor function. In inflammatory diseases, this compound has been shown to reduce inflammation and improve tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has several advantages for lab experiments, including its high purity, high yield, and well-established synthesis method. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research of 4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide. One direction is to investigate its potential as a therapeutic agent in other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Additionally, further studies are needed to fully understand its mechanism of action and its potential for drug-drug interactions.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising results in preclinical studies for the treatment of cancer, neuropathic pain, and inflammatory diseases. Its synthesis method has been optimized to yield high purity and high yield of this compound. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. This compound has several advantages for lab experiments, but its limitations include its limited solubility in water and potential toxicity at high concentrations. There are several future directions for the research of this compound, including investigating its potential as a therapeutic agent in other diseases and optimizing its pharmacokinetic properties.
Wissenschaftliche Forschungsanwendungen
4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, neuropathic pain, and inflammatory diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neuropathic pain, this compound has been shown to alleviate pain by modulating the activity of ion channels and receptors involved in pain perception. In inflammatory diseases, this compound has been shown to reduce inflammation by inhibiting the activity of inflammatory mediators.
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-14-3-4-15(20)13-18(14)22-9-11-23(12-10-22)19(24)21-16-5-7-17(25-2)8-6-16/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSQSAXVFJULQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-7-methoxy-4-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B4232247.png)
![methyl 4-({[3-isobutyl-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4232253.png)

![3-hydroxy-7-methyl-4-(4-methylphenyl)-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B4232265.png)
![methyl 2-[(N-ethyl-N-phenylglycyl)amino]benzoate](/img/structure/B4232269.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2-isopropylphenyl)-N~2~-phenylglycinamide](/img/structure/B4232289.png)

![3-(4-chlorophenyl)-7-[(2-fluorobenzyl)oxy]-4H-chromen-4-one](/img/structure/B4232300.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B4232301.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4232316.png)
![2-[(2,3-dichlorobenzyl)amino]-1-phenyl-1-propanol hydrochloride](/img/structure/B4232318.png)
![N-(3-acetylphenyl)-N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4232331.png)
![3-(4-chlorophenyl)-2-methyl-8-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4232336.png)
